N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group at the 5-position and a benzamide moiety bearing a morpholinosulfonyl group at the para position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .
The morpholinosulfonyl group is likely introduced through sulfonylation of the benzamide precursor, as seen in related sulfonamide-containing derivatives .
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-23-10-13-17-18-15(25-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRVMHYXGGDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The morpholine sulfonyl group is introduced via sulfonylation reactions, and the benzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide moiety.
Scientific Research Applications
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and morpholine sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Substituents on the 1,3,4-Oxadiazole Ring
The methoxymethyl group distinguishes the target compound from analogs with bulkier or aromatic substituents. Key comparisons include:
- Methoxymethyl vs. Cyclohexyl/Thiophene : The methoxymethyl group (small, polar) contrasts with hydrophobic cyclohexyl () or aromatic thiophene (), which may alter pharmacokinetics (e.g., membrane permeability) .
- Synthetic Challenges : Methoxymethyl derivatives may require protection/deprotection steps during synthesis, whereas cyclohexyl or aryl groups are introduced via direct coupling (e.g., General Procedure B in ).
Substituents on the Benzamide Moiety
The morpholinosulfonyl group is compared to halogen, alkoxy, and alkyl substituents:
Purity and Yield
While the target compound’s synthetic data are unavailable, similar derivatives exhibit yields of 12–60% and HPLC purities >95% (). Low yields (e.g., 12% for compound 8 in ) may reflect steric hindrance during coupling, suggesting methoxymethyl’s smaller size could improve efficiency.
Key Structural-Activity Relationships (SAR)
Oxadiazole Substituents : Hydrophilic groups (methoxymethyl) may improve aqueous solubility but reduce membrane permeability compared to hydrophobic groups (cyclohexyl).
Benzamide Substituents: Sulfonamides (morpholinosulfonyl) likely enhance target binding via H-bonding, whereas halogens (bromo, fluoro) improve electrophilic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
